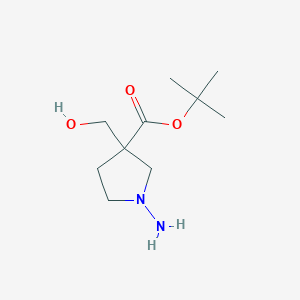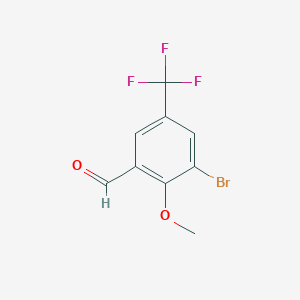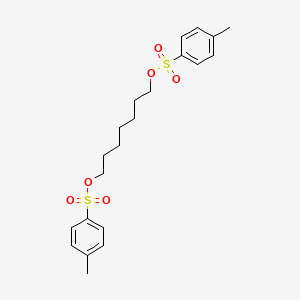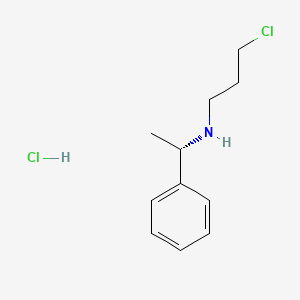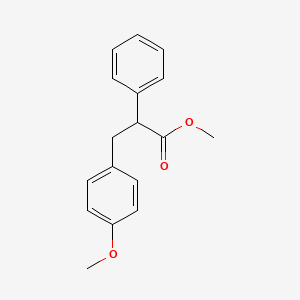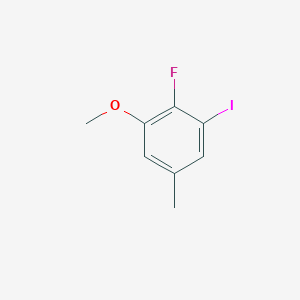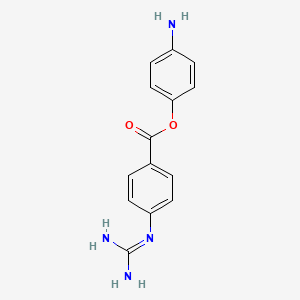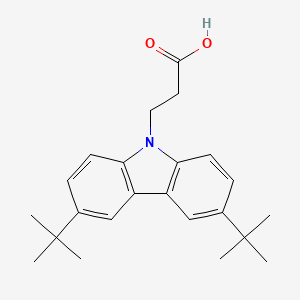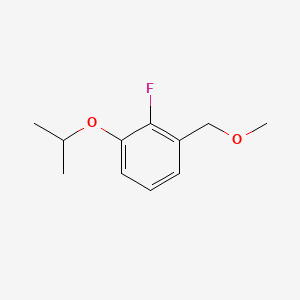
2-(Trifluoromethyl)cyclopentane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C7H9F3O. It is characterized by a cyclopentane ring substituted with a trifluoromethyl group and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopentane with trifluoromethyl iodide in the presence of a strong base, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product specifications .
化学反应分析
Types of Reactions
2-(Trifluoromethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethyl)cyclopentane-1-carboxylic acid.
Reduction: 2-(Trifluoromethyl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Trifluoromethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(Trifluoromethyl)cyclopentane-1-carbaldehyde involves its reactivity with various chemical species. The aldehyde group can form Schiff bases with amines, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(Trifluoromethyl)cyclopentane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
2-(Trifluoromethyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the cyclopentane ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
属性
分子式 |
C7H9F3O |
|---|---|
分子量 |
166.14 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6-3-1-2-5(6)4-11/h4-6H,1-3H2 |
InChI 键 |
SODDPEOYGQGMMT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


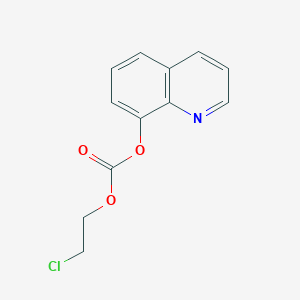
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)
